The compound (2,4-Diaminophenyl)(phenyl)methanone, also known as 3,4-diaminobenzophenone, is a member of the benzophenone class of organic compounds. It is characterized by the presence of two amino groups attached to a phenyl ring and a ketone functional group. The molecular formula for this compound is with a molecular weight of approximately 212.25 g/mol. The compound has notable applications in various scientific fields, particularly in medicinal chemistry and materials science.
(2,4-Diaminophenyl)(phenyl)methanone can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it is available for research purposes. It is classified under several categories based on its functional groups:
The synthesis of (2,4-diaminophenyl)(phenyl)methanone can be achieved through several methods, predominantly involving the reaction of an appropriate aniline derivative with benzoyl chloride or similar acylating agents.
The molecular structure of (2,4-diaminophenyl)(phenyl)methanone features a central carbon atom bonded to both a phenyl group and an amino-substituted phenyl group. The structural formula can be represented as follows:
Nc1ccc(cc1N)C(=O)c2ccccc2
RXCOGDYOZQGGMK-UHFFFAOYSA-N
The compound exhibits significant structural symmetry due to its two phenyl rings and central ketone group.
(2,4-Diaminophenyl)(phenyl)methanone can participate in various chemical reactions:
These reactions are fundamental in synthetic organic chemistry for developing new compounds with potential biological activity.
The mechanism of action for (2,4-diaminophenyl)(phenyl)methanone primarily involves its interaction with biological targets, particularly in medicinal applications.
(2,4-Diaminophenyl)(phenyl)methanone has several applications:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3